2,5-Dichlorobenzylamine hydrochloride

Description

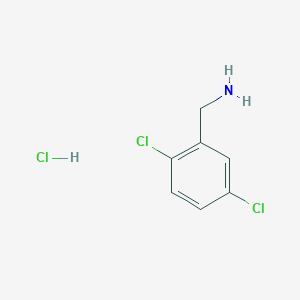

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dichlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNKYAIWUNGQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-57-1 | |

| Record name | (2,5-dichlorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichlorobenzylamine Hydrochloride

Direct Synthetic Routes to 2,5-Dichlorobenzylamine (B130939) and its Hydrochloride Salt

The direct synthesis of 2,5-dichlorobenzylamine typically involves the transformation of a precursor molecule containing the 2,5-dichlorobenzyl moiety. These precursors often possess a different oxidation state at the benzylic carbon or a nitrogen-containing functional group that can be chemically reduced to the desired amine. Following the synthesis of the free amine, it is converted to its hydrochloride salt for improved stability and handling.

The reduction of a nitro group at the benzylic position offers a potential, albeit less common, route to 2,5-dichlorobenzylamine. This pathway would commence with a precursor such as 1,4-dichloro-2-(nitromethyl)benzene. The synthesis of this nitro-precursor can be challenging. However, once obtained, the nitro group can be reduced to the corresponding amine using various reducing agents.

Catalytic hydrogenation is a frequently employed method for the reduction of nitro compounds. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, are optimized to ensure complete reduction of the nitro group without affecting the chloro substituents on the aromatic ring.

Table 1: Catalytic Hydrogenation of Nitro-Precursors

| Catalyst | Hydrogen Pressure | Solvent | Temperature |

| Palladium on Carbon (Pd/C) | 1-5 atm | Ethanol (B145695), Methanol (B129727) | Room Temperature |

| Platinum Oxide (PtO₂) | 1-5 atm | Acetic Acid, Ethanol | Room Temperature |

| Raney Nickel | 50-100 atm | Ethanol | 50-100 °C |

Alternatively, chemical reduction methods can be employed. Reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are effective for this transformation. However, the high reactivity of LiAlH₄ necessitates careful control of the reaction conditions to avoid side reactions. Other metal-based reducing systems, like iron in acetic acid or tin(II) chloride in hydrochloric acid, can also be utilized.

A more prevalent and versatile approach to the synthesis of 2,5-dichlorobenzylamine involves the conversion of precursors containing a carbonyl or a nitrile group at the benzylic position. These methods offer high yields and utilize readily available starting materials.

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the context of 2,5-dichlorobenzylamine synthesis, this pathway starts with 2,5-dichlorobenzaldehyde (B1346813). The aldehyde is first reacted with an amine source, typically ammonia (B1221849) or a protected form of ammonia, to form an imine intermediate. This imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for the reduction of the imine. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices due to their selectivity for the imine over the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol or ethanol. The general process involves dissolving the 2,5-dichlorobenzaldehyde and an ammonia source (e.g., ammonium (B1175870) acetate, aqueous ammonia) in the solvent, followed by the portion-wise addition of the reducing agent.

Table 2: Reagents for Reductive Amination of 2,5-Dichlorobenzaldehyde

| Amine Source | Reducing Agent | Solvent |

| Ammonium Acetate | Sodium Cyanoborohydride | Methanol |

| Aqueous Ammonia | Sodium Borohydride | Ethanol |

| Ammonia (gas) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol |

Catalytic hydrogenation can also be used for the reductive amination of 2,5-dichlorobenzaldehyde. In this case, the aldehyde and an ammonia source are subjected to a hydrogen atmosphere in the presence of a suitable catalyst, such as palladium on carbon.

The reduction of 2,5-dichlorobenzonitrile (B1580750) provides a direct route to 2,5-dichlorobenzylamine. The nitrile group can be effectively reduced using strong reducing agents or through catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The 2,5-dichlorobenzonitrile is added to a suspension of LiAlH₄ in the solvent, and the reaction mixture is often heated to reflux to ensure complete conversion. A subsequent aqueous workup is required to quench the excess hydride and hydrolyze the intermediate aluminum complexes to afford the free amine.

Catalytic hydrogenation offers a milder alternative for the reduction of 2,5-dichlorobenzonitrile. This method involves treating the nitrile with hydrogen gas in the presence of a catalyst. Raney nickel is a commonly used catalyst for this transformation, often requiring elevated pressures and temperatures. Other catalysts, such as rhodium on alumina, can also be effective under milder conditions. The choice of solvent can influence the reaction rate and selectivity, with alcoholic solvents like ethanol being frequently used.

The reduction of 2,5-dichlorobenzamide (B1294676) is another viable synthetic route to 2,5-dichlorobenzylamine. The amide group can be reduced to an amine using strong hydride-donating reagents.

Similar to the reduction of nitriles, lithium aluminum hydride (LiAlH₄) is the most common reagent for the reduction of amides. The reaction is carried out in an anhydrous ethereal solvent, and the amide is typically added to a solution of LiAlH₄. The reaction mixture is usually heated to drive the reaction to completion. A careful aqueous workup is necessary to isolate the product. Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent for amide reduction and may offer advantages in terms of selectivity for certain substrates.

Direct functionalization of a haloaromatic precursor, such as 1,4-dichlorobenzene (B42874), to introduce the aminomethyl group is a more challenging but potentially more atom-economical approach. These methods are less common for the synthesis of 2,5-dichlorobenzylamine due to challenges with regioselectivity and the harsh reaction conditions often required.

One potential, though not widely reported, method could involve a form of electrophilic substitution or a metal-catalyzed cross-coupling reaction. For instance, a Friedel-Crafts-type reaction with a suitable aminomethylating agent could theoretically be employed, but controlling the position of substitution on the dichlorinated ring would be a significant hurdle. Such reactions often lead to a mixture of isomers, which would necessitate a difficult purification process.

More advanced catalytic methods, such as those involving palladium- or nickel-catalyzed cross-coupling reactions, could also be envisioned. However, the direct aminomethylation of an aryl halide like 1,4-dichlorobenzene is not a standard transformation and would likely require the development of a specific and highly specialized catalytic system.

Conversion to 2,5-Dichlorobenzylamine Hydrochloride

Once the free base of 2,5-dichlorobenzylamine has been synthesized and purified, it is typically converted to its hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The amine is usually dissolved in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent, or gaseous hydrogen chloride, is then added. The this compound, being a salt, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution. The solid salt can then be collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. This process yields a stable, crystalline solid that is easier to handle and store than the free amine.

Chemical Reactivity and Derivatization Pathways of 2,5 Dichlorobenzylamine Hydrochloride

Amination Reactions and Imine Formation

The primary amine group of 2,5-dichlorobenzylamine (B130939) is nucleophilic and readily reacts with electrophilic carbonyl compounds. This reactivity is fundamental to the formation of imines, also known as Schiff bases, which are compounds characterized by a carbon-nitrogen double bond (C=N).

2,5-Dichlorobenzylamine undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding N-(2,5-dichlorobenzyl)imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by acid and is reversible. libretexts.org

The general reaction can be represented as follows:

R(R')C=O + Cl₂C₆H₃CH₂NH₂ ⇌ R(R')C=NCH₂C₆H₃Cl₂ + H₂O

While specific examples detailing the reaction of 2,5-dichlorobenzylamine with various aldehydes and ketones are not extensively documented in readily available literature, the reaction is a standard transformation for primary amines. organic-chemistry.org For instance, the related compound 2,5-dichloroaniline is known to react with salicylaldehyde to form the corresponding Schiff base, 2-(2,5-dichlorobenzylideneamino)phenol, in high yield. researchgate.netpnu.ac.ir This supports the expected reactivity of 2,5-dichlorobenzylamine in similar condensation reactions. The reaction is broadly applicable to both aliphatic and aromatic aldehydes and ketones. dtu.dk

Table 1: Examples of Carbonyl Condensation Partners for Primary Amines This table is illustrative of the types of carbonyl compounds that are expected to react with 2,5-dichlorobenzylamine based on general chemical principles.

| Carbonyl Compound | Class | Expected Product Type |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | N-(2,5-Dichlorobenzyl)benzaldimine |

| Acetone | Aliphatic Ketone | N-(2,5-Dichlorobenzyl)propan-2-imine |

| Cyclohexanone | Cyclic Ketone | N-(2,5-Dichlorobenzyl)cyclohexanimine |

The formation of an imine from a primary amine and an aldehyde or ketone proceeds through a well-established two-stage, acid-catalyzed, addition-elimination mechanism. libretexts.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of 2,5-dichlorobenzylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. libretexts.org The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, yielding a neutral amino alcohol. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group, water (-OH₂⁺). masterorganicchemistry.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized cation known as an iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom of the iminium ion to yield the final, neutral imine product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

Acylation and Amide Bond Formation

Acylation is a key reaction of 2,5-dichlorobenzylamine, leading to the formation of stable amide bonds. This transformation is widely used to incorporate the 2,5-dichlorobenzyl moiety into various molecular scaffolds, particularly in the development of pharmacologically active compounds.

2,5-Dichlorobenzylamine readily reacts with carboxylic acids and their more reactive derivatives (such as acyl chlorides or anhydrides) to form N-(2,5-dichlorobenzyl) amides. The direct condensation with a carboxylic acid typically requires a coupling agent to activate the carboxyl group and facilitate the reaction.

Ibuprofen Amides: A notable example is the synthesis of N-(2,5-Dichlorobenzyl)-2-(4-isobutylphenyl)propanamide, an amide derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov This compound has been synthesized by the condensation of ibuprofen with 2,5-dichlorobenzylamine. nih.gov The reaction is typically carried out using peptide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator such as hydroxybenzotriazole (HOBt). nih.gov This method efficiently creates the amide bond, linking the ibuprofen scaffold to the dichlorinated benzyl (B1604629) group. nih.gov Research has shown that such amide derivatives can exhibit interesting biological activities, including the inhibition of fatty acid amide hydrolase (FAAH). nih.gov

Coumarinamides: Coumarins are a class of compounds with a wide range of biological activities. nih.gov The synthesis of coumarinamides, where an amine is linked to a coumarin carboxylic acid, is an area of interest in medicinal chemistry. nih.govnih.gov While the direct synthesis of a coumarinamide using 2,5-dichlorobenzylamine is not explicitly detailed in the searched literature, the general synthetic routes are well-established. These syntheses typically involve the reaction of an amine with a coumarin-3-carbonyl chloride or the use of coupling agents to condense an amine with a coumarin-3-carboxylic acid. nih.gov Given the demonstrated reactivity of 2,5-dichlorobenzylamine in other acylation reactions, its use in the synthesis of novel coumarinamides is a chemically feasible pathway for creating new derivatives.

The mechanism of amide bond formation from a carboxylic acid and an amine, such as 2,5-dichlorobenzylamine, generally involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack.

Using Coupling Reagents (e.g., Carbodiimides): When coupling agents like EDC are used, the mechanism proceeds as follows:

Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. fishersci.com

Nucleophilic Attack: The primary amine (2,5-dichlorobenzylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses. The leaving group (an N,N'-disubstituted urea, a byproduct of the EDC reagent) departs, resulting in the formation of the stable amide bond. fishersci.com In many protocols, additives like HOBt are included. HOBt can react with the O-acylisourea intermediate to form an activated HOBt ester. This active ester is less prone to side reactions and racemization (if the carboxylic acid is chiral) and reacts cleanly with the amine to form the desired amide. nih.gov

Using Acyl Chlorides: An alternative, common method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgresearchgate.net The mechanism is then a straightforward nucleophilic acyl substitution:

The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling the chloride ion as a leaving group and forming the amide. A base is typically added to neutralize the HCl byproduct. researchgate.net

Table 2: Common Coupling Agents and Reagents for Amide Synthesis

| Reagent/System | Type | Role | Byproduct |

|---|---|---|---|

| EDC (with HOBt) | Carbodiimide | Activates carboxylic acid | Substituted Urea |

| SOCl₂ | Chlorinating Agent | Converts carboxylic acid to acyl chloride | SO₂ + HCl |

N-Substitution and Functionalization Reactions

Beyond acylation, the nitrogen atom of 2,5-dichlorobenzylamine can undergo substitution reactions with other electrophiles, leading to the formation of secondary amines and other functionalized derivatives. This pathway is crucial for building diverse molecular architectures.

A key example of N-substitution is in the synthesis of N⁶-substituted adenine nucleosides, which are potent and selective agonists for the A₃ adenosine receptor. nih.gov In this context, 2,5-dichlorobenzylamine has been used to create the N⁶-(2,5-dichlorobenzyl) derivative of an adenosine analog. nih.gov The reaction involves the nucleophilic substitution of a leaving group (such as a chlorine atom) on the C6 position of a purine ring by the primary amine of 2,5-dichlorobenzylamine. This type of reaction, a nucleophilic aromatic substitution (SₙAr) or a related displacement, directly attaches the benzylamine (B48309) moiety to the heterocyclic core, demonstrating its utility in creating highly specific and biologically active molecules. nih.gov

Other N-functionalization reactions could include reductive amination, where an initial imine formation with an aldehyde or ketone is followed by reduction (e.g., with NaBH₃CN) to yield a secondary amine. This two-step process provides a versatile method for creating N-alkyl or N-aryl substituted derivatives of 2,5-dichlorobenzylamine.

Alkylation and Arylation at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of 2,5-Dichlorobenzylamine makes it a potent nucleophile, enabling it to undergo alkylation and arylation reactions.

Alkylation: The nitrogen atom can be readily alkylated by reacting 2,5-Dichlorobenzylamine with alkyl halides or other alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2 for primary and secondary alkyl halides). The reaction can be controlled to yield mono- or di-alkylated products. The use of a base is often necessary to neutralize the hydrochloric acid salt and liberate the free amine for reaction.

| Alkylating Agent | Product | Reaction Conditions | Reference |

| Methyl Iodide | N-Methyl-2,5-dichlorobenzylamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | General knowledge |

| Ethyl Bromide | N-Ethyl-2,5-dichlorobenzylamine | Base (e.g., Triethylamine), Solvent (e.g., DMF) | General knowledge |

| Benzyl Chloride | N-Benzyl-2,5-dichlorobenzylamine | Base (e.g., NaHCO₃), Solvent (e.g., Ethanol) | General knowledge |

Arylation: N-Arylation of 2,5-Dichlorobenzylamine can be achieved through various modern cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate. This method provides a powerful tool for the synthesis of N-aryl-2,5-dichlorobenzylamines, which are valuable scaffolds in medicinal chemistry.

| Arylating Agent | Catalyst System | Product | Reference |

| Bromobenzene | Pd₂(dba)₃ / BINAP | N-Phenyl-2,5-dichlorobenzylamine | General methodology |

| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | N-(4-Methylphenyl)-2,5-dichlorobenzylamine | General methodology |

| 2-Bromopyridine | PdCl₂(dppf) | N-(Pyridin-2-yl)-2,5-dichlorobenzylamine | General methodology |

Formation of N,N-Dichlorobenzylamine Derivatives

Other Electrophilic and Nucleophilic Reactions of the Amine Moiety

The amine group of 2,5-Dichlorobenzylamine can react with a wide array of electrophiles. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for protecting the amine group or for introducing new functional groups. Reaction with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. Furthermore, the amine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent to form secondary or tertiary amines.

As a base, the amine moiety can also participate in acid-base reactions. When treated with a strong base, the hydrochloride salt is neutralized to the free amine, which can then act as a nucleophile.

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 2,5-Dichlorobenzylamine is significantly influenced by the presence of the two chlorine atoms and the benzylamine moiety.

Electrophilic Aromatic Substitution (Theoretical and Mechanistic Considerations)

The two chlorine atoms are deactivating groups for electrophilic aromatic substitution (EAS) due to their inductive electron-withdrawing effect. wikipedia.orgmsu.edu However, they are ortho, para-directing due to the resonance donation of their lone pairs of electrons. The benzylamine group (-CH₂NH₂) is generally considered to be an activating, ortho, para-directing group. However, under the acidic conditions often required for EAS, the amino group will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺), which is a strongly deactivating, meta-directing group.

Therefore, the outcome of an electrophilic aromatic substitution on 2,5-Dichlorobenzylamine will depend on the reaction conditions. Under neutral or basic conditions, the combined directing effects of the two chlorine atoms and the benzylamine group would favor substitution at the C4 and C6 positions. However, under strongly acidic conditions, the deactivating and meta-directing influence of the protonated amino group would likely dominate, leading to substitution at the C3 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Reaction | Electrophile | Predicted Major Product (Neutral/Basic Conditions) | Predicted Major Product (Acidic Conditions) |

| Nitration | NO₂⁺ | 4-Nitro-2,5-dichlorobenzylamine | 3-Nitro-2,5-dichlorobenzylamine |

| Bromination | Br⁺ | 4-Bromo-2,5-dichlorobenzylamine | 3-Bromo-2,5-dichlorobenzylamine |

| Sulfonation | SO₃ | 4-Sulfonyl-2,5-dichlorobenzylamine | 3-Sulfonyl-2,5-dichlorobenzylamine |

Potential for Nucleophilic Aromatic Substitution in Derivatives

The presence of two electron-withdrawing chlorine atoms on the benzene ring makes derivatives of 2,5-Dichlorobenzylamine potential substrates for nucleophilic aromatic substitution (SNAг). chemistrysteps.commasterorganicchemistry.com This type of reaction is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group.

For SNAг to occur on a derivative of 2,5-Dichlorobenzylamine, an additional strong electron-withdrawing group, such as a nitro group, would likely need to be introduced onto the ring, positioned ortho or para to one of the chlorine atoms. youtube.com For example, if 4-nitro-2,5-dichlorobenzylamine were synthesized, the chlorine atom at the C5 position would be activated towards nucleophilic attack by strong nucleophiles like alkoxides, thiolates, or amines. The reaction would proceed via a Meisenheimer complex intermediate. youtube.com

Applications As a Building Block in Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The utility of 2,5-Dichlorobenzylamine (B130939) hydrochloride as a synthetic intermediate is well-established. fishersci.cacymitquimica.com It is frequently employed in multi-step synthetic sequences leading to complex target molecules, particularly within the pharmaceutical and agrochemical industries. chemdad.com Its amine functionality is a key reactive site for forming new carbon-nitrogen bonds, which are fundamental to the architecture of many organic compounds.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. clockss.orgopenmedicinalchemistryjournal.com Primary amines like 2,5-Dichlorobenzylamine are valuable precursors for constructing these ring systems. The amine group can participate in various cyclization reactions to form diverse heterocyclic scaffolds. For instance, it can react with diketones, ketoesters, or other bifunctional reagents to yield heterocycles such as pyrazoles, imidazoles, or benzodiazepines. The 2,5-dichlorophenyl moiety remains as a significant substituent on the final heterocyclic product, influencing its biological activity and pharmacokinetic profile.

Table 1: Potential Heterocyclic Scaffolds from 2,5-Dichlorobenzylamine

| Heterocycle Class | General Reaction Scheme | Resulting Structure Contains |

| Pyrroles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound. | N-(2,5-Dichlorobenzyl)pyrrole |

| Imidazoles | Debus synthesis with a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849) (or amine). | N-Substituted imidazole (B134444) with a 2,5-dichlorobenzyl group. |

| Pyrazoles | Reaction with a 1,3-dicarbonyl compound followed by cyclization. | N-(2,5-Dichlorobenzyl)pyrazole |

| Benzodiazepines | Reaction with 2-aminobenzophenones or related structures. | Benzodiazepine with a 2,5-dichlorobenzyl substituent. |

Scaffolds for Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org These reactions are powerful tools in drug discovery for rapidly generating libraries of complex molecules. nih.gov 2,5-Dichlorobenzylamine, as a primary amine, is an ideal component for several key MCRs.

In the Ugi reaction , for example, it can be combined with an aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. beilstein-journals.org Similarly, in the Strecker reaction , it reacts with an aldehyde and a cyanide source to yield α-aminonitriles, which are versatile intermediates for the synthesis of amino acids. nih.gov The inclusion of the 2,5-dichlorobenzyl group via these reactions allows for the systematic exploration of its impact on the biological properties of the resulting compound library.

Table 2: 2,5-Dichlorobenzylamine in the Ugi Four-Component Reaction

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | General Product Structure |

| 2,5-Dichlorobenzylamine | R¹-CHO | R²-COOH | R³-NC | A bis-amide incorporating the 2,5-dichlorobenzyl, R¹, R², and R³ moieties. |

Utility in the Construction of Arylmethylamine-Derived Structures

Beyond its use in building heterocyclic systems, 2,5-Dichlorobenzylamine is fundamentally a platform for creating a variety of arylmethylamine-derived structures. The primary amine is readily functionalized through standard synthetic transformations, allowing chemists to append a wide range of substituents and build molecular complexity.

Common modifications include:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-arylated products.

These transformations are fundamental in medicinal chemistry for performing structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent amine, researchers can fine-tune the properties of a molecule to enhance its efficacy and selectivity for a biological target. nih.gov

Strategic Incorporation into Diverse Chemical Libraries

The synthesis of chemical libraries is a central strategy in modern drug discovery for identifying new lead compounds. mdpi.comresearchgate.net Building blocks are chosen for these libraries based on their synthetic accessibility and their ability to impart desirable properties to the final compounds. 2,5-Dichlorobenzylamine is a strategic choice for incorporation into such libraries for several reasons.

The dichlorinated phenyl ring provides a specific steric and electronic profile. The chlorine atoms increase lipophilicity, which can enhance membrane permeability, and can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding affinity. nih.gov Furthermore, the substitution pattern is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. By using 2,5-Dichlorobenzylamine as a common scaffold in a library, chemists can rapidly generate dozens to thousands of related compounds, allowing for a thorough investigation of the chemical space around this particular arylmethylamine core. beilstein-journals.org

Spectroscopic and Structural Elucidation Studies

X-ray Crystallography and Single Crystal Diffraction Analysis

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Detailed research findings and data tables concerning the intermolecular interactions of 2,5-dichlorobenzylamine (B130939) hydrochloride are not available in the public domain.

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways and Sustainable Synthesis Initiatives

Current manufacturing processes for benzylamine (B48309) derivatives often rely on traditional chemical routes that may not align with modern principles of green chemistry. Future research should prioritize the development of novel, more sustainable synthetic pathways for 2,5-Dichlorobenzylamine (B130939) hydrochloride. A key goal is the "design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances". mdpi.com

Potential areas of investigation include:

Catalytic Hydrogenation: Exploring highly selective and efficient catalytic systems for the reductive amination of 2,5-dichlorobenzaldehyde (B1346813). This approach could reduce waste compared to stoichiometric reducing agents.

Flow Chemistry: Developing continuous-flow processes could offer improved safety, efficiency, and scalability over traditional batch methods, as has been demonstrated for other hydrochloride intermediates. mdpi.com

Alternative Solvents: Investigating the use of greener solvents, such as bio-derived solvents or supercritical fluids, to replace hazardous organic solvents commonly used in synthesis. researchgate.net

Enzymatic Synthesis: The use of enzymes as biocatalysts could provide highly specific reaction pathways under mild conditions, minimizing byproducts and energy consumption.

These initiatives align with the core tenets of green chemistry, such as waste prevention and maximizing atom economy, which posits that synthetic methods should be designed to incorporate all materials used in the process into the final product. epa.gov

Expanded Chemical Transformations and Derivatization Potential

The primary amine group and the dichlorinated aromatic ring of 2,5-Dichlorobenzylamine hydrochloride make it a versatile scaffold for chemical derivatization. cymitquimica.com While its role as an intermediate is established, a systematic exploration of its derivatization potential is a promising avenue for discovering new molecules with unique functionalities.

Future research could focus on:

N-Alkylation and N-Arylation: Developing novel derivatives through the substitution of the amine protons to synthesize a library of secondary and tertiary amines for biological screening.

Acylation Reactions: Reacting the amine with various acylating agents to produce a range of amides, which are common functional groups in pharmacologically active compounds.

Synthesis of Heterocycles: Utilizing the compound as a key building block in the multi-step synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.

Enzyme Inhibitors: Building upon research into other substituted benzylamines, designing and synthesizing derivatives of the 2,5-dichloro isomer as potential selective inhibitors for specific enzymes, such as copper amine oxidases. nih.gov

Such studies would expand the chemical space accessible from this starting material, potentially leading to the discovery of new therapeutic agents or agrochemicals.

Advanced Materials Science Applications

The application of this compound in advanced materials science is a largely unexplored field. The unique combination of a rigid, electron-deficient aromatic ring (due to the chlorine atoms) and a reactive primary amine suggests potential for its use as a monomer or modifying agent in polymer chemistry.

Unexplored avenues include:

High-Performance Polymers: Investigating its incorporation into polymers such as polyamides or polyimides. The dichlorinated phenyl group could enhance properties like thermal stability, flame retardancy, and chemical resistance.

Functional Coatings: Using the amine functionality to graft the molecule onto surfaces, creating functional coatings with tailored properties such as hydrophobicity or antimicrobial activity.

Organic Electronics: Exploring derivatives of 2,5-Dichlorobenzylamine as components in organic semiconductors or other electronic materials, where the chlorinated aromatic core could influence electronic properties.

These areas represent a significant opportunity to add value to this chemical beyond its traditional use as a synthesis intermediate.

Development of Advanced Spectroscopic and Computational Methodologies for Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for designing new applications. While standard analytical techniques provide basic characterization, advanced methodologies can offer deeper insights.

Future research should involve:

Solid-State NMR Spectroscopy: For detailed characterization of the crystalline structure and intermolecular interactions of the hydrochloride salt.

Advanced Mass Spectrometry: Utilizing techniques like ion mobility-mass spectrometry to study the gas-phase conformation and stability of the molecule and its derivatives.

Computational Modeling: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to predict molecular properties including bond energies, electrostatic potential, and spectroscopic signatures (e.g., NMR, IR spectra). This can guide synthetic efforts and help interpret experimental data.

Spectroscopy of Metal Complexes: If the molecule is used as a ligand in organometallic chemistry, advanced techniques like Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) spectroscopy could be employed to probe the electronic structure of paramagnetic metal centers, as has been done for related chlorinated aromatic complexes. mdpi.com

These advanced methods would provide a more complete physicochemical profile of the compound, facilitating its rational design into new functional molecules and materials.

Role in Green Chemistry and Sustainable Chemical Processes

Evaluating and improving the sustainability profile of processes involving this compound is a critical future direction. This involves applying the principles of green chemistry not only to its synthesis but also to its use in subsequent transformations. epa.gov

Key considerations for future research include:

Lifecycle Assessment (LCA): Performing a comprehensive LCA to quantify the environmental impact of the compound's production and use, from raw materials to final products and disposal.

Catalysis: Promoting the use of catalytic reagents over stoichiometric ones in reactions involving this compound to minimize waste and improve efficiency. epa.govalliedacademies.org The development of recyclable catalysts for these processes would be particularly impactful.

Reduction of Derivatives: Designing synthetic routes that avoid unnecessary derivatization steps, such as the use of protecting groups, which generate additional waste. epa.gov

Design for Degradation: Investigating the environmental fate and biodegradability of this compound and its derivatives. The presence of a dichlorinated benzene (B151609) ring may confer persistence, and research into pathways for its benign degradation is essential for long-term sustainability. epa.gov

By focusing on these areas, the chemical community can ensure that the utility of this compound is balanced with a commitment to environmental stewardship.

Interactive Data Table: Chemical Properties of 2,5-Dichlorobenzylamine

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | fishersci.cacymitquimica.comsigmaaldrich.com |

| Molecular Weight | 176.04 g/mol | fishersci.casigmaaldrich.com |

| CAS Number | 10541-69-2 | fishersci.cacymitquimica.comsigmaaldrich.com |

| Appearance | Clear colorless to yellow liquid | cymitquimica.comthermofisher.com |

| Boiling Point | 74-76 °C @ 0.1 mmHg | sigmaaldrich.comechemi.com |

| Density | 1.3172 g/mL at 25 °C | sigmaaldrich.comechemi.com |

| Refractive Index | n20/D 1.579 | sigmaaldrich.comechemi.com |

Interactive Data Table: Summary of Future Research Directions

| Research Area | Key Objectives | Relevant Green Chemistry Principle(s) |

| Novel Synthesis | Develop catalytic, flow-chemistry, and enzymatic routes. | Waste Prevention, Atom Economy, Safer Solvents, Energy Efficiency. epa.gov |

| Chemical Transformations | Create libraries of novel derivatives (amides, heterocycles) for screening. | Designing Safer Chemicals. epa.gov |

| Materials Science | Incorporate into high-performance polymers and functional materials. | N/A (Application Focused) |

| Advanced Characterization | Use computational modeling and advanced spectroscopy for in-depth analysis. | Real-time Analysis for Pollution Prevention. epa.gov |

| Sustainability | Perform LCA, improve E-factor, and study biodegradability. | Catalysis, Reduce Derivatives, Design for Degradation. epa.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichlorobenzylamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling 2,5-dichlorobenzyl chloride with ammonia under controlled alkaline conditions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and pyridine are used as coupling agents in anhydrous solvents like dichloromethane at room temperature (12–24 hours), achieving yields of 60–70% . Alternative methods include reductive amination of 2,5-dichlorobenzaldehyde using sodium cyanoborohydride in methanol, though this requires careful pH control (pH 4–6) to minimize side reactions.

- Key Considerations : Solvent polarity and temperature significantly impact reaction kinetics. Lower yields in polar solvents (e.g., DMF) may result from hydrolysis of intermediates.

Q. How can researchers characterize the purity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides linear calibration (1–10 µg/mL, R² > 0.999) and recovery rates of 99.6–100.1% .

- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 176.04 ([M+H]⁺), with fragmentation patterns confirming the dichlorobenzyl group .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol. Limited solubility in water (<1 mg/mL at 25°C) necessitates pH adjustment for aqueous applications .

- Stability : Stable at −20°C for ≥5 years in desiccated form. Decomposes above 225°C, with degradation products including chlorinated aromatic amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Case Study : A 2024 study on antiviral agents noted discrepancies in coupling efficiencies (60–70% vs. 40–50% in older literature). Contradictions arise from:

- Catalyst Purity : Impure EDCI reduces coupling efficiency.

- Moisture Sensitivity : Hydrolysis of intermediates in non-anhydrous solvents lowers yields .

- Recommendation : Validate reaction conditions using controlled moisture-free environments and high-purity reagents.

Q. What advanced strategies optimize enantiomeric purity in chiral derivatives of this compound?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries like (R)-BINOL in catalytic asymmetric amination, achieving >90% enantiomeric excess (ee) .

Q. How do researchers validate analytical methods for detecting trace impurities in this compound?

- Validation Protocol :

- Specificity : Spiked samples with known impurities (e.g., 2,5-dichlorobenzyl chloride) confirm baseline separation via HPLC.

- LOQ/LOD : Limit of quantification (LOQ) = 0.1 µg/mL; limit of detection (LOD) = 0.03 µg/mL, validated via signal-to-noise ratios .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.